Fluciclovine (18F)

Vue d'ensemble

Description

Applications De Recherche Scientifique

Fluciclovine (18F) is extensively used in medical imaging, particularly for detecting recurrent prostate cancer. It has shown promise in imaging high-grade gliomas and other tumors due to its ability to be taken up by tumor cells via amino acid transporters . Its low urinary excretion allows for better detection and localization of prostate cancer recurrence . Additionally, it is used in research to study amino acid transport mechanisms in various types of cancer .

Mécanisme D'action

Fluciclovine is transported into the prostate cancer cells via ASCT2 and LAT1 transporters. The uptake of fluciclovine presents an androgen-dependent dynamic in hormone-sensitive cells . It is recognized and taken up by amino acid transporters that are upregulated in many cancer cells, including prostate cancer .

Safety and Hazards

Adverse reactions were reported in ≤1% of subjects during clinical studies with Axumin. The most common adverse reactions were injection site pain, injection site erythema, and dysgeusia . Image interpretation errors can occur with Axumin PET imaging. A negative image does not rule out recurrent prostate cancer and a positive image does not confirm its presence . Hypersensitivity reactions, including anaphylaxis, may occur in patients who receive Axumin .

Orientations Futures

Fluciclovine F 18 injection is used to help diagnose recurrent prostate cancer. It is used for a procedure called positron emission tomography (PET) scan to detect tumors . The management of biochemically recurrent prostate cancer after local therapy is an evolving standard of care and new direction .

Méthodes De Préparation

La synthèse du fluciclovine (18F) implique plusieurs étapes. Le processus commence par la fourniture d'un composé précurseur protégé, qui est ensuite marqué au fluor-18. La voie de synthèse comprend une substitution nucléophile d'un groupe triflate dans l'acétonitrile, suivie d'une déprotection alcaline du groupe de protection éthyle en phase solide et d'une déprotection acide du groupe de protection BOC . Les méthodes de production industrielle utilisent souvent des appareils de radiosynthèse automatisés pour garantir un rendement et une pureté radiochimiques élevés .

Analyse Des Réactions Chimiques

Le fluciclovine (18F) subit principalement des réactions de substitution nucléophile lors de sa synthèse. Les réactifs couramment utilisés comprennent l'acétonitrile, le Kryptofix 222 et le carbonate de potassium . Le produit principal formé par ces réactions est le composé radiomarqué, qui est ensuite purifié et formulé pour une utilisation en imagerie TEP .

Applications de la recherche scientifique

Le fluciclovine (18F) est largement utilisé en imagerie médicale, en particulier pour détecter le cancer de la prostate récurrent. Il s'est montré prometteur dans l'imagerie des gliomes de haut grade et d'autres tumeurs en raison de sa capacité à être absorbé par les cellules tumorales via les transporteurs d'acides aminés . Sa faible excrétion urinaire permet une meilleure détection et localisation de la récidive du cancer de la prostate . De plus, il est utilisé dans la recherche pour étudier les mécanismes de transport des acides aminés dans différents types de cancer .

Mécanisme d'action

Le fluciclovine (18F) est un analogue synthétique de l'acide aminé L-leucine. Il est transporté dans les cellules par des transporteurs d'acides aminés tels que ASCT2 et LAT1, qui sont surexprimés dans de nombreuses cellules cancéreuses . Une fois à l'intérieur des cellules, il ne subit pas de métabolisme terminal, mais s'accumule, permettant l'imagerie des tumeurs .

Comparaison Avec Des Composés Similaires

Le fluciclovine (18F) est souvent comparé à d'autres agents d'imagerie TEP tels que la choline et les traceurs de l'antigène membranaire spécifique de la prostate (PSMA). Si les traceurs de la choline et du PSMA sont également utilisés pour détecter la récidive du cancer de la prostate, le fluciclovine (18F) a l'avantage d'une faible excrétion urinaire, ce qui améliore la précision de la détection . Des composés similaires comprennent la 18F-choline et la 18F-PSMA, tous deux utilisés en imagerie TEP pour le cancer de la prostate .

Propriétés

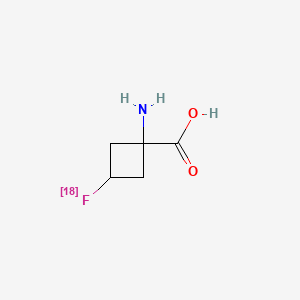

IUPAC Name |

1-amino-3-(18F)fluoranylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FNO2/c6-3-1-5(7,2-3)4(8)9/h3H,1-2,7H2,(H,8,9)/i6-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTEDWGYJNHZKQW-KWCOIAHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CC1(C(=O)O)N)[18F] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601027796 | |

| Record name | Fluciclovine (18F) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

100ºC | |

| Record name | Fluciclovine (18F) | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13146 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Soluble | |

| Record name | Fluciclovine (18F) | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13146 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Fluciclovine is transported into the prostate cancer cells via ASCT2 and LAT1 transporters. The activity of LAT1 gets increased in acidic pH, condition that is developed intra-tumorally at certain size. The uptake of fluciclovine presents an androgen-dependent dynamic in hormone sensitive cells. | |

| Record name | Fluciclovine (18F) | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13146 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

222727-39-1 | |

| Record name | Fluciclovine F18 [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222727391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluciclovine (18F) | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13146 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluciclovine (18F) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUCICLOVINE F-18 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38R1Q0L1ZE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

0ºC | |

| Record name | Fluciclovine (18F) | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13146 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(17-Methylmorphinan-3-yl)oxy]phenol](/img/structure/B1218315.png)

![4-Amino-2-methyl-6,8-bis(methylamino)octahydro-2h-pyrano[2,3-b][1,4]benzodioxine-4a,7,9(10ah)-triol](/img/structure/B1218317.png)

![N-[2-(1,3-diazepin-2-ylideneamino)ethyl]-1,3-diazepin-2-imine;dihydroiodide](/img/structure/B1218319.png)

![3,9-Di(ethylidene)-2,4,8,10-tetraoxaspiro[5.5]undecane;hexane-1,6-diol;[4-(hydroxymethyl)cyclohexyl]methanol](/img/no-structure.png)

![3-(acetamidomethyl)-5-[[9-[3-(acetamidomethyl)-5-carboxy-2,4,6-triiodoanilino]-9-oxononanoyl]amino]-2,4,6-triiodobenzoic acid](/img/structure/B1218326.png)